2-Fluororesorcinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

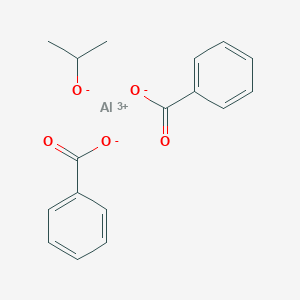

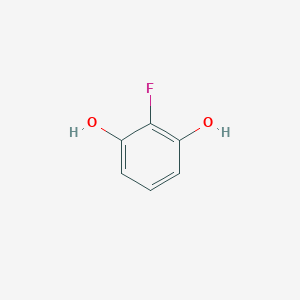

2-Fluororesorcinol is a chemical compound with the molecular formula C6H5FO2 . It is used in the synthesis of various chemical products .

Synthesis Analysis

One method of synthesizing compounds involving 2-Fluororesorcinol is through the reaction of fluororesorcinols with phthalic anhydride and its derivatives .

Molecular Structure Analysis

The molecular structure of 2-Fluororesorcinol consists of a benzene ring with two hydroxyl groups and one fluorine atom attached . The exact arrangement of these groups on the benzene ring can be determined through various analytical techniques .

Chemical Reactions Analysis

2-Fluororesorcinol can participate in various chemical reactions. For example, it can be used in the synthesis of fluorinated fluoresceins . The mechanisms of these reactions often involve the interaction of the fluorine atom with other chemical species .

Physical And Chemical Properties Analysis

2-Fluororesorcinol has a molecular weight of 128.10 g/mol. It has a complex set of physical and chemical properties, including its reactivity with other chemical species and its behavior in various solvents .

Scientific Research Applications

Fluorescent Hydrogels

2-Fluororesorcinol: is utilized in the preparation of fluorescent hydrogels . These hydrogels are significant in various fields, including sensor technology and medical diagnostics. The compound’s ability to fluoresce under certain conditions makes it an ideal candidate for creating hydrogels that respond to environmental stimuli, such as pH changes or the presence of specific ions or molecules.

Xanthene Dyes

The compound serves as a precursor in the synthesis of xanthene dyes . Xanthene dyes are known for their bright fluorescence and are used extensively in biological staining and optical materials. The structural properties of 2-Fluororesorcinol contribute to the stability and luminescence of these dyes.

Analytical Chemistry

In analytical chemistry, 2-Fluororesorcinol is applied in chromatography and mass spectrometry . Its unique chemical properties allow for precise measurements and identification of substances within complex mixtures, making it a valuable tool in qualitative and quantitative analysis.

Biopharma Production

The compound finds applications in biopharmaceutical production . It can be used in the synthesis of pharmaceuticals where the introduction of a fluorine atom is necessary to enhance the activity or stability of the final product.

Advanced Battery Science

2-Fluororesorcinol: is also researched for its potential applications in advanced battery science . The compound’s electrochemical properties may contribute to the development of more efficient and durable batteries, which is a critical area of research in energy storage technologies.

Biomedical Applications

The compound’s derivatives are explored for their use in biomedical applications, particularly in bioimaging and fluorescence-dependent detections . The ability to track and image biological processes in real-time using fluorescent markers derived from 2-Fluororesorcinol is a promising area of research that could lead to significant advancements in medical diagnostics and treatment monitoring.

NIR-II Fluorescence Imaging

2-Fluororesorcinol: -based compounds are part of the management of fluorescent organic/inorganic nanohybrids for biomedical applications in the NIR-II region . These applications include visualizing physiological and pathological processes with reduced tissue absorption and scattering, providing clearer imaging for medical research.

Synthesis of Fluorescent Nanomaterials

Lastly, the compound is involved in the synthesis of fluorescent nanomaterials (FNMs), which are crucial for various synthesis and biomedical applications . FNMs synthesized from 2-Fluororesorcinol can offer improved selectivity and photoluminescence efficiency, enhancing their performance in imaging and detection.

Safety and Hazards

properties

IUPAC Name |

2-fluorobenzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQVUPRGSFUGMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443304 |

Source

|

| Record name | 2-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103068-40-2 |

Source

|

| Record name | 2-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of 2-fluororesorcinol in the development of fluorescent dyes?

A1: 2-fluororesorcinol is a key building block in the synthesis of fluorinated fluoresceins, also known as Oregon Green dyes []. These dyes possess several advantages over traditional fluorescein, including higher photostability, lower ionization pH (pKa 3.3-6.1 vs. 6.5 for fluorescein), and impressive quantum yields (0.85-0.97) []. These properties make fluorinated fluoresceins, derived from compounds like 2-fluororesorcinol, superior fluorescent dyes for biological applications, particularly as reporter molecules in biological systems [].

Q2: What is novel about the synthesis of 2-fluororesorcinol described in the research?

A2: The research presents a novel, regiospecific synthesis of 2-fluororesorcinol []. This method involves reacting (polyfluoro)nitrobenzenes with sodium methoxide, followed by a sequence of reduction, hydrodediazoniation, and demethylation []. This approach offers a straightforward route to 2-fluororesorcinol and its fluorinated analogs, simplifying the production of these valuable intermediates for fluorinated fluorescein synthesis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

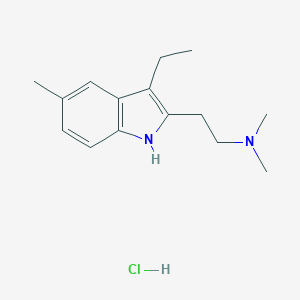

![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)

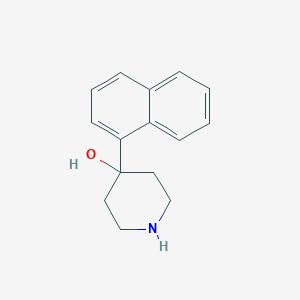

![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)

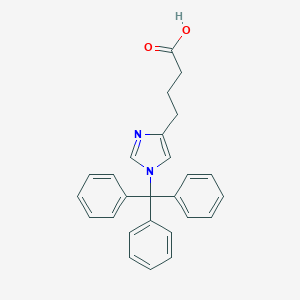

![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)

![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)